2-butyldecanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-10-12-13(14(15)16)11-6-4-2/h13H,3-12H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZVXSXEVJTJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Butyldecanoic Acid
Established and Novel Synthetic Routes for 2-Butyldecanoic Acid
The synthesis of this compound, a branched-chain carboxylic acid, relies on fundamental reactions in organic chemistry designed to introduce substitution at the alpha-position to a carboxyl group.
Approaches for 2-Substituted Aliphatic Carboxylic Acid Synthesis
The creation of 2-substituted aliphatic carboxylic acids is a cornerstone of organic synthesis. A prevalent and classic method is the malonic ester synthesis . This pathway involves the alkylation of diethyl malonate with a suitable alkyl halide. The resulting dialkyl-substituted malonic ester is then hydrolyzed and decarboxylated to yield the desired 2-substituted carboxylic acid. For this compound, this would involve a sequential alkylation, first with an octyl halide and then a butyl halide (or vice versa), followed by the hydrolysis and decarboxylation steps.
Another primary strategy is the direct alkylation of a carboxylic acid enolate . This involves deprotonating a carboxylic acid, such as decanoic acid, at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a dianion. This enolate can then react with an alkyl halide (e.g., 1-bromobutane) to introduce the alkyl group at the 2-position.
The following table summarizes these general approaches.
| Synthetic Approach | Description | Key Reagents | Applicability |
| Malonic Ester Synthesis | Alkylation of a malonate ester followed by hydrolysis and decarboxylation. | Diethyl malonate, Sodium ethoxide, Alkyl halides | Versatile for a wide range of mono- and di-substituted acids. |
| Direct α-Alkylation | Deprotonation of a carboxylic acid to form an enolate, followed by reaction with an electrophile. | Lithium diisopropylamide (LDA), Alkyl halides | Effective for introducing alkyl groups to existing carboxylic acids. |
Specific Preparations of this compound Analogues
The synthesis of analogues of this compound provides insight into the practical application of these methodologies. The structure of these analogues typically consists of a carboxylic acid backbone with an alkyl group at the second carbon, which imparts specific physical properties like altered solubility and fluidity. vulcanchem.com For instance, 2-butyldodecanoic acid is described as having a dodecanoic acid backbone modified with a butyl group at the alpha position. vulcanchem.com The synthesis of these compounds often relies on direct alkylation strategies. vulcanchem.com
The table below lists several analogues of this compound.
| Analogue Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Butyloctanoic acid | C₁₂H₂₄O₂ | 200.32 | 27610-92-0 |
| 2-Butyldodecanoic acid | C₁₆H₃₂O₂ | 256.42 | 25354-95-4 |
| 2-Hexyldecanoic acid | C₁₆H₃₂O₂ | 256.42 | 53705-90-8 |
| 2-Methyloctanoic acid | C₉H₁₈O₂ | 158.24 | 3004-93-1 |
Exploration of Precursor-Based Synthesis Strategies
Precursor-based strategies involve the synthesis of an intermediate molecule that is then converted into the final carboxylic acid. A common approach is the oxidation of a primary alcohol. For this compound, the corresponding precursor would be 2-butyldecan-1-ol. This alcohol can be synthesized via the Guerbet reaction , where a primary alcohol (e.g., hexanol) is dimerized at high temperature in the presence of a base catalyst. The resulting Guerbet alcohol (2-butyldecan-1-ol) can then be oxidized to this compound using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Another precursor route could involve organometallic reagents. For example, the reaction of an octylmagnesium halide (Grignard reagent) with a suitable α,β-unsaturated ester, such as ethyl 2-hexenoate, followed by hydrolysis, would yield the target acid.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by its carboxylic acid functional group, allowing for transformations such as esterification and reduction.
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids. The Fischer-Speier esterification is a widely used method where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. chemguide.co.ukrsc.org The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of one reactant is used. organic-chemistry.org
Key aspects of Fischer esterification:
Reactants : this compound and an alcohol (e.g., methanol (B129727), ethanol).
Catalysts : Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas are common. chemguide.co.ukorganic-chemistry.org Lewis acids such as hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts. organic-chemistry.org
Mechanism : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. organic-chemistry.orglibretexts.org
For more reactive transformations, this compound can first be converted to an acyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.org This acyl chloride is much more reactive than the parent carboxylic acid and readily reacts with alcohols to form esters, often without the need for a catalyst.
Reduction Reactions
The carboxylic acid group of this compound can be reduced to a primary alcohol (2-butyldecan-1-ol). Due to the low reactivity of the carboxyl group towards reduction, this transformation requires powerful reducing agents.
Common reducing agents for carboxylic acids:
Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It is generally more selective than LiAlH₄, and the reaction proceeds under milder conditions.
A patent also describes the reduction of metal salts of fatty acids using reagents like carbodihydrazide, which function to produce metal fine particles from a metal-fatty acid salt compound. justia.com While the primary goal is different, it demonstrates a reductive transformation of a carboxylic acid derivative. justia.com
Reactions with Inorganic Species (e.g., Metals, Metal Oxides, Hydroxides, Carbonates)
While specific literature detailing the reactions of this compound with inorganic species is not extensively documented, its reactivity can be reliably predicted based on the well-established chemical behavior of carboxylic acids. online-learning-college.comlibretexts.org The carboxylic acid functional group (-COOH) is the site of these reactions, which are fundamental to its chemical character.
Reactions with Metals: this compound is expected to react with electropositive metals, particularly those positioned above hydrogen in the reactivity series (e.g., sodium, potassium, magnesium, zinc). This reaction involves the displacement of the acidic proton of the carboxyl group by the metal, leading to the formation of a metal 2-butyldecanoate salt and hydrogen gas (H₂). savemyexams.com These reactions are generally slower and less vigorous compared to those with strong mineral acids like hydrochloric acid. online-learning-college.com
General Reaction: 2 RCOOH + Zn → (RCOO)₂Zn + H₂ (where R = CH₃(CH₂)₇CH(CH₂CH₂CH₃))
Reactions with Metal Hydroxides: As an acid, this compound undergoes a classic acid-base neutralization reaction with inorganic bases such as metal hydroxides (e.g., sodium hydroxide, potassium hydroxide). This exothermic reaction yields a water-soluble salt, sodium 2-butyldecanoate, and water. libretexts.orgsavemyexams.com
General Reaction: RCOOH + NaOH → RCOONa + H₂O
Reactions with Metal Carbonates and Bicarbonates: this compound reacts with metal carbonates (e.g., calcium carbonate) and bicarbonates (e.g., sodium bicarbonate) to produce the corresponding metal 2-butyldecanoate salt, water, and carbon dioxide gas. libretexts.orgwikipedia.org The evolution of carbon dioxide gas, observed as fizzing or effervescence, is a characteristic test for acids. savemyexams.comyoutube.com
General Reaction: 2 RCOOH + Na₂CO₃ → 2 RCOONa + H₂O + CO₂
Derivatization for Structural and Functional Studies
For analytical purposes, particularly in chromatography and mass spectrometry, this compound is often chemically modified into a derivative. This process, known as derivatization, is performed to alter its chemical properties to make it more suitable for a specific analytical method, such as by increasing volatility or enhancing ionization for detection.
The most common derivatization is the conversion to fatty acid methyl esters (FAMEs) , which increases the volatility of the compound for analysis by gas chromatography (GC). dsmz.deifremer.fr This is typically achieved by heating the acid with an agent like boron trifluoride in methanol (BF₃-MeOH). mdpi.com
For detailed structural elucidation by mass spectrometry (MS), especially to confirm the location of the butyl branch on the α-carbon, more complex derivatives are employed. 4,4-dimethyloxazoline (DMOX) derivatives and picolinyl esters are particularly useful because their fragmentation patterns in MS provide clear diagnostic ions that reveal the original fatty acid's structure. dsmz.deifremer.fr For highly sensitive quantification in biological samples, derivatizing agents like pentafluorobenzyl bromide (PFBBr) are used to create derivatives with excellent electron-capturing properties, significantly improving detection limits in GC-MS analysis. nih.govresearchgate.net
Table 1: Derivatization Reagents for this compound Analysis
| Derivatizing Reagent | Derivative Formed | Purpose | Analytical Technique(s) |
|---|---|---|---|
| Boron trifluoride-methanol (BF₃-MeOH) | Methyl ester (FAME) | Increase volatility | GC, GC-MS |
| 3-Hydroxymethylpyridine | Picolinyl ester | Structural elucidation (branch point) | GC-MS |
| 2-Amino-2-methyl-1-propanol | 4,4-Dimethyloxazoline (DMOX) | Structural elucidation (branch point) | GC-MS |
Stereoselective Synthesis and Enantiomeric Purity Considerations
This compound possesses a chiral center at the α-carbon (C2), the carbon atom to which the butyl group is attached. This means the compound can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-butyldecanoic acid and (S)-2-butyldecanoic acid. The synthesis and analysis of these individual enantiomers require specialized stereocontrolled methods.
Stereoselective Synthesis
Producing a single enantiomer of this compound requires a stereoselective synthesis strategy. While a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized through standard methods like the malonic ester synthesis, obtaining an enantiomerically enriched product necessitates an asymmetric approach.
A prominent and reliable method is the asymmetric alkylation of a chiral enolate . uwo.ca This strategy typically involves the following steps:
An achiral carboxylic acid derivative (e.g., octanoyl chloride) is attached to a chiral auxiliary . Evans' oxazolidinones are commonly used for this purpose. acs.orgnih.gov
The resulting chiral imide is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to selectively remove a proton from the α-carbon, forming a geometrically defined chiral enolate. aklectures.com
The enolate is then reacted with an alkylating agent (e.g., butyl iodide). The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This controls the stereochemical outcome of the C-C bond formation, leading to a product with a high degree of diastereomeric purity. acs.orgresearchgate.net
Finally, the chiral auxiliary is hydrolytically cleaved from the alkylated product to release the desired enantiomerically enriched this compound. uwo.ca
An alternative to asymmetric synthesis is chiral resolution , where a pre-existing racemic mixture is separated. This is often achieved by reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as (+)-tartaric acid or (R)-1-phenylethylamine. libretexts.orgpharmtech.com This reaction forms a pair of diastereomeric salts, which, having different physical properties like solubility, can be separated by fractional crystallization. After separation, the pure diastereomeric salts are treated with a strong acid to liberate the individual (R)- and (S)-enantiomers of this compound. libretexts.org
Enantiomeric Purity Considerations
After performing a stereoselective synthesis or chiral resolution, it is crucial to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee) , which measures how much of one enantiomer is present compared to the other. Several analytical techniques are available for this purpose.
Table 2: Methods for Determining Enantiomeric Purity of this compound
| Method | Principle | Description |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential Interaction | The enantiomers are directly separated on a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of Diastereomers | The racemic acid is reacted with a pure chiral derivatizing agent (e.g., a chiral alcohol) to form a mixture of diastereomers. These diastereomers have distinct signals in the NMR spectrum, and the integration ratio of these signals reveals the ee. nih.gov |
| NMR with Chiral Solvating Agents (CSAs) | Transient Diastereomeric Complexation | A chiral solvating agent is added to the NMR sample of the racemic acid. It forms temporary, fast-exchanging diastereomeric complexes with each enantiomer, causing their respective proton signals (e.g., the α-H) to split into two separate peaks. oup.comrsc.org |
| Gas Chromatography (GC) of Diastereomers | Chromatographic Separation | Similar to the NMR derivatization method, the acid is first converted into a mixture of diastereomeric esters using a chiral alcohol. These diastereomers, being different compounds, can be separated and quantified by GC on a standard achiral column. |
Advanced Analytical Methodologies for 2 Butyldecanoic Acid Research
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of fatty acids. For 2-butyldecanoic acid, various approaches are employed, each offering distinct advantages depending on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another essential technique for fatty acid analysis, offering advantages such as operation at ambient temperature, which reduces the risk of degradation of heat-labile compounds. unco.eduaocs.org HPLC can be used for both analytical and micropreparative purposes. aocs.org While GC is predominant for routine fatty acid analysis, HPLC plays an important role for less usual samples or when dealing with sensitive functional groups. aocs.org
Most fatty acids lack strong chromophores for direct UV-Vis detection in HPLC. unco.edu Therefore, derivatization with labeling reagents is often employed to enable detection by UV-Vis or fluorescence, offering higher sensitivity than GC in some cases. unco.edu Derivatization procedures using reagents like 2,4'-dibromoacetophenone (B128361) have been described for HPLC analysis of fatty acids with UV detection. jafs.com.pl
HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and structural information. aocs.orgchromatographyonline.comnih.gov Electrospray ionization (ESI) is a common ionization technique for HPLC-MS in fatty acid analysis. aocs.orgchromatographyonline.com
Reversed-Phase Chromatography
Reversed-Phase (RP) HPLC is a widely applied mode for the separation of fatty acids. In RP-HPLC, separation is primarily based on the hydrophobic interaction between the non-polar acyl chains of the fatty acids and the non-polar stationary phase, typically a C18 or C8 column. jafs.com.plpan.olsztyn.pl Fatty acids are separated by both chain length and degree of unsaturation in reversed-phase HPLC. aocs.org
For acidic compounds like fatty acids, controlling the mobile phase pH is crucial in RP-HPLC to ensure consistent retention and peak shape. biotage.com Lowering the mobile phase pH can minimize or eliminate compound ionization, which is particularly important for compounds with low pKa values. biotage.com This can be achieved by adding acidic modifiers such as formic acid, acetic acid, or trifluoroacetic acid to the mobile phase. biotage.comchromatographyonline.com Using a highly aqueous mobile phase with some reversed-phase columns can lead to "phase collapse," where retention decreases over time; polar modified reversed-phase columns are designed to address this issue. lcms.cz
RP-HPLC methods have been developed for the analysis of various organic acids using C18 columns with aqueous mobile phases containing acidic modifiers. lcms.czsielc.comperkinelmer.com These methods can achieve good separation of organic acids. lcms.czperkinelmer.com RP-HPLC/MS can also be used for the separation and identification of fatty acid structures within isomeric mixtures. nih.gov
Ion Exclusion Chromatography
Ion Exclusion Chromatography (IEC) is a separation mode particularly effective for the analysis of organic acids. shodex.comgcms.czdiduco.com Unlike ion exchange chromatography which uses attractive forces, IEC utilizes repulsive forces between ions and the stationary phase. shodex.com In IEC, a stationary phase with a strongly acidic ion exchange group (e.g., sulfo group in H+ form) is typically used with a strong acidic aqueous solution as the eluent. shodex.com
The separation mechanism in IEC is explained by the Donnan membrane theory. shodex.com Strong electrolytes are typically eluted at the beginning of the chromatogram, while weak electrolytes are retained longer, with retention volumes often proportional to their dissociation constants. researchgate.net IEC offers complementary selectivity to other separation techniques, especially for monovalent acids. diduco.com It is particularly useful for separating organic acids from inorganic anions and carbonates, which can interfere with analysis using other methods. gcms.cz Inorganic anions are often eluted in the void volume in IEC. gcms.cz
IEC has been applied to the determination of various organic acids in complex matrices like wastewater, with methods developed to eliminate interferences from inorganic anions and carbonates using online removal devices. gcms.cz Columns packed with cross-linked hydrogen ion exclusion media are used for the analysis of organic acids, sometimes in combination with carbohydrates, alcohols, and neutral compounds. phenomenex.com
Ion Exchange Chromatography
Ion Exchange Chromatography (IEX) separates ions based on their electrostatic interactions with a charged stationary phase. libretexts.orggsconlinepress.com While less common than reversed-phase for general fatty acid analysis, IEX is widely used for the purification of charged biomolecules like proteins and nucleic acids. libretexts.orggsconlinepress.comlcms.cz The stationary phase in IEX consists of a matrix with fixed ionic functional groups, such as carboxylic acids or quaternary amines. gsconlinepress.com
For organic ions, IEX can be used, although RP-HPLC is often preferred. libretexts.org The separation is based on the affinity of the analyte ions for the charged sites on the stationary phase, influenced by the mobile phase composition, particularly pH and salt concentration. libretexts.orglcms.cz At a pH below its isoelectric point (pI), a molecule will have a net positive charge and can be retained on a cation-exchange sorbent, while at a pH above its pI, it will be negatively charged and can be retained on an anion-exchange sorbent. lcms.cz
IEX can be useful for separating compounds that are highly soluble in water and difficult to purify by other methods like crystallization. chromatographyonline.com While primarily discussed for other types of molecules, the principles of IEX could potentially be applied to the separation of fatty acids based on their ionization state, although this is not as commonly reported as RP-HPLC for this class of compounds.
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods provide crucial information about the molecular structure and properties of this compound, enabling its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds, including fatty acids like this compound. msu.edu Both ¹H NMR and ¹³C NMR spectroscopy are valuable for providing detailed information about the hydrogen and carbon environments within the molecule.
In a ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of signals provide insights into the different types of protons and their relative numbers and connectivity. For carboxylic acids, protons on carbon atoms adjacent to the carbonyl group typically resonate in the 2.0-3.0 ppm region due to the deshielding effect of the carbonyl group. libretexts.org The acidic proton of the carboxyl group (-COOH) is typically observed as a broad signal in the range of 10.0 to 13.0 ppm. msu.edu The signals corresponding to the protons of the butyl and decanoic acid chains would appear in the characteristic aliphatic regions of the spectrum, with variations depending on their proximity to the branched center and the carboxyl group.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of a carboxylic acid is typically strongly deshielded and resonates in the 160-185 ppm range. libretexts.orgchemguide.co.uk The chemical shifts of the carbon atoms in the alkyl chains would fall within the expected ranges for sp³ hybridized carbons, with shifts influenced by the branching point and the carboxyl group. chemguide.co.uk
NMR spectroscopy is non-destructive and can provide good data from relatively small sample amounts with modern instruments. msu.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify compounds based on the characteristic vibrations of their functional groups when they absorb infrared radiation. savemyexams.comchemistrystudent.com For carboxylic acids like this compound, key absorption bands are expected corresponding to the O-H stretch of the carboxyl group and the C=O stretch of the carbonyl group.
The O-H stretch in carboxylic acids typically appears as a very strong and broad band in the region of 2500-3300 cm⁻¹. chemistrystudent.comutdallas.edu This broadness is characteristic of hydrogen bonding, which is prevalent in carboxylic acids. savemyexams.com The C=O stretch of the carbonyl group is usually observed as a strong, sharp band around 1710 cm⁻¹. savemyexams.comutdallas.edu Other characteristic bands in the IR spectrum would correspond to the C-H stretching and bending vibrations of the alkyl chains. savemyexams.com Comparing the IR spectrum of an unknown sample to that of a known standard of this compound can aid in identification. savemyexams.com
Mass Spectrometry (MS) and Adduct Analysis
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of an analyte. aocs.org MS is a crucial tool for the identification and quantification of this compound, especially when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
The analysis of adducts in MS can be particularly useful for characterizing fatty acids. Adducts are formed when the analyte molecule associates with other ions or molecules in the ionization process. Common adducts observed in ESI-MS include protonated ions ([M+H]⁺), deprotonated ions ([M-H]⁻), and adducts with alkali metal ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺), as well as ammonium (B1175870) ([M+NH₄]⁺). aocs.orguni.luucdavis.edu
For this compound (C₁₄H₂₈O₂), with a monoisotopic mass of 228.20892 Da uni.lu, expected adducts and their predicted m/z values include:
[M+H]⁺: 229.21620 uni.lu
[M+Na]⁺: 251.19814 uni.lu
[M-H]⁻: 227.20164 uni.lu
[M+NH₄]⁺: 246.24274 uni.lu
[M+K]⁺: 267.17208 uni.lu
MS/MS (tandem mass spectrometry) can provide further structural information by fragmenting selected ions and analyzing the resulting fragment ions. aocs.orgspectroscopyonline.com This is particularly useful for confirming the identity of this compound and differentiating it from isomers or co-eluting compounds. The fragmentation patterns of fatty acids in MS/MS can reveal the position of double bonds or branching points. aocs.org
Sample Preparation and Analytical Derivatization Strategies
Effective sample preparation and derivatization are often critical steps in the analysis of this compound, particularly when dealing with complex matrices or employing techniques like GC-MS. wishartlab.comscioninstruments.comchromatographyonline.com
Sample preparation aims to isolate and concentrate the analyte while removing interfering substances from the matrix. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) can be employed depending on the sample type and the properties of this compound.
Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. scioninstruments.comchromatographyonline.com For carboxylic acids, common derivatization reactions include esterification, particularly methylation, to form fatty acid methyl esters (FAMEs). scioninstruments.com This conversion reduces the polarity of the carboxylic acid group, making the molecule more volatile and thus more amenable to GC analysis. scioninstruments.comchromatographyonline.com Silylation, which replaces acidic hydrogens with alkylsilyl groups, is another method used to improve the volatility and thermal stability of polar compounds like carboxylic acids for GC applications. scioninstruments.com Reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for silylation. lcms.cz
Derivatization can also enhance detectability, for instance, by introducing a chromophore or a group that improves ionization efficiency for MS detection. researchgate.netchromatographyonline.com Solid-phase analytical derivatization is a technique that combines derivatization and extraction in a single step, offering advantages in terms of efficiency and reduced sample preparation time. researchgate.net
Application in Complex Sample Matrix Analysis
Analyzing this compound in complex sample matrices, such as biological fluids or environmental samples, presents challenges due to the presence of numerous other compounds that can interfere with the analysis. libretexts.orgwishartlab.comchromatographyonline.com
For instance, a protocol for GC-MS analysis of organic acids in urine involves steps like extraction with ethyl acetate (B1210297) and derivatization with methoxyamine HCl and BSFTA to improve volatility and detectability. wishartlab.com While this specific protocol is for organic acids in general, the principles are applicable to the analysis of this compound in a similar complex biological matrix.
The selectivity offered by techniques like MS/MS is particularly valuable in complex samples, allowing for the identification and quantification of this compound even in the presence of co-eluting or isobaric compounds. spectroscopyonline.com The use of internal standards during sample preparation and analysis helps to improve the accuracy and reproducibility of the results in complex matrices. wishartlab.com
Biological Significance and Interactions of 2 Butyldecanoic Acid in Non Human Systems
Occurrence and Distribution in Non-Human Biological Systems
The presence of 2-butyldecanoic acid and similar branched-chain fatty acids has been documented in diverse non-human organisms, suggesting a role in their biochemistry or ecological interactions.
Presence in Plant Kingdom (e.g., Stachys milanii)
While 2-substituted aliphatic carboxylic acids are considered rare in the plant kingdom, studies on the seed oil composition of Stachys milanii, a plant species endemic to the Balkan Peninsula, have identified related compounds such as 2-ethylhexadecanoic acid, 2-ethyloctadecanoic acid, and 2-ethyleicosanoic acid. researchgate.net Although this compound itself is not explicitly mentioned as a major component in the provided search results for Stachys milanii, the identification of other 2-substituted fatty acids in this genus indicates that such compounds can be part of the complex lipid profiles in plants. researchgate.net The major fatty acids in S. milanii seed oil were found to be linoleic or oleic acid. researchgate.net
Identification in Invertebrate-Related Studies
Research into the biological activities of various compounds against invertebrates, particularly mosquitoes, has led to the identification and evaluation of this compound. It has been noted in studies investigating potential larvicidal agents derived from natural sources or through synthesis. researchgate.netresearchgate.netresearchgate.net These studies often focus on identifying compounds present in extracts or synthesized analogs that exhibit toxicity or other effects on mosquito larvae.
Role in Inter-Species Chemical Ecology
The presence and activity of this compound in non-human systems suggest a role in inter-species chemical ecology, particularly concerning its effects on insects.
Biological Activity as Larvicidal Agent (e.g., against Culex pipiens quinquefasciatus)
This compound has demonstrated considerable larvicidal activity against mosquito species, including Culex pipiens quinquefasciatus. researchgate.netresearchgate.netresearchgate.net Studies evaluating branched-chain fatty acids as potential "overcrowding factors" or natural insecticides for mosquito larvae have shown that this compound exhibits notable effects. researchgate.netresearchgate.netresearchgate.net For instance, in evaluations against Culex pipiens quinquefasciatus, C. tarsalis, Anopheles albimanus, and Aedes aegypti, this compound (referred to as compound 5b in one study) showed considerable activity. researchgate.netresearchgate.net
Structure-Activity Relationships of 2-Substituted Aliphatic Carboxylic Acids in Entomological Contexts
Investigations into the structure-activity relationships of 2-substituted aliphatic carboxylic acids have provided insights into which structural features are important for their biological activity against insects. researchgate.netresearchgate.netnih.gov Studies evaluating a series of branched-chain fatty acids have suggested that the position and nature of the substituent on the carboxylic acid chain influence their effectiveness as larvicidal agents. researchgate.netresearchgate.net For 2-substituted compounds, such as this compound, the length of the carbon chain and the size of the substituent at the second position appear to be relevant factors determining the level of activity. researchgate.netresearchgate.net Research indicates that a methyl group at the 3 position or an n-butyl group at the 2 position of long-chain carboxylic acids seemed essential in obtaining good activity against mosquito larvae. researchgate.netresearchgate.net
Studies on the structure-activity relationships of aliphatic carboxylic acids in other biological contexts, such as olfactory sensitivity in mice, have shown that the correlation between detection thresholds and carbon chain length can be U-shaped, and branching position is significant. nih.gov While this pertains to olfactory responses and not insecticidal activity, it highlights that structural variations in aliphatic carboxylic acids can lead to diverse biological interactions.
Antimicrobial Activity and Deodorancy Applications (via Microorganism Modulation)
Beyond its effects on invertebrates, this compound has also been explored for its potential antimicrobial properties, which can be relevant for applications such as deodorancy through the modulation of microorganisms. cymitquimica.commolnova.comgoogle.comnih.govfrontiersin.orgscribd.comfrontiersin.org
Studies have indicated that this compound possesses potential antibacterial and antiviral activity. cymitquimica.commolnova.comtargetmol.com Research into branched-chain fatty acids, including those structurally related to this compound, has explored their effectiveness against various microorganisms, suggesting a mechanism that may involve the disruption of cell membrane integrity. While some studies focus on synthetic derivatives or other types of compounds with antimicrobial properties, the mention of this compound in the context of antibacterial and antiviral potential suggests its capacity to interact with microbial systems. cymitquimica.commolnova.comnih.govfrontiersin.orgfrontiersin.orgtargetmol.com
Furthermore, this compound has been claimed to be beneficial in deodorancy, which is often achieved through the modulation of odor-causing microorganisms on the skin. scribd.com This suggests that its antimicrobial properties may contribute to its effectiveness in such applications. scribd.com
Larvicidal Activity Data (Illustrative Example based on search results for related compounds and general trends)
While specific quantitative data (like LC50 values) for this compound against Culex pipiens quinquefasciatus from the searches are primarily descriptive (e.g., "considerable activity"), the following table illustrates the type of data generated in studies evaluating larvicidal activity of related compounds, providing context for how the activity of this compound is assessed in research.
| Compound Class | Example Compound (if available/relevant) | Target Species | Activity Metric (e.g., LC50) | Value (ppm or mg/L) | Source Type |
| Branched-chain fatty acids | This compound | Culex pipiens quinquefasciatus | Activity noted | Considerable | Research |
| Plant Extracts (Larvicidal) | Peltophorum pterocarpum (Hexane extract) | Culex quinquefasciatus | LC50 | 104.84 | PubMed nih.gov |
| Plant Extracts (Larvicidal) | Piper longum (Petroleum ether extract) | Culex quinquefasciatus | LC50 | 12.42 | ResearchGate niscpr.res.in |
| Essential Oils (Larvicidal) | Ocimum kilimandscharicum oil | Anopheles arabiensis | LC50 (24h) | 0.31 | MDPI mdpi.com |
Antimicrobial Activity Data (Illustrative Example based on search results for related compounds and general trends)
Studies on the antimicrobial activity of fatty acids and related compounds often involve testing against specific bacterial or fungal strains and reporting minimum inhibitory concentrations (MIC) or zones of inhibition. While direct quantitative data for this compound's MIC against specific strains were not detailed in the provided snippets, the following table illustrates the type of data generated in such studies for related compounds.
| Compound Class | Example Compound (if available/relevant) | Target Microorganism | Activity Metric (e.g., Inhibition) | Outcome | Source Type |
| Branched-chain fatty acids | This compound | Various microorganisms | Effectiveness explored | May disrupt cell membrane integrity | BenchChem |
| 2-butyl succinate (B1194679) derivatives | Novel derivatives | Staphylococcus aureus | Inhibitory activity | Weak to moderate | PubMed nih.gov |
| 2-butyl succinate derivatives | Novel derivatives | Klebsiella pneumoniae | Inhibitory activity | Weak to moderate, more effective than against S. aureus | PubMed nih.gov |
| Cyanobacterial compounds | Pitiprolamide | Mycobacterium tuberculosis | Antibacterial activity | Mild activity in disc diffusion assay at 50 μg | MDPI mdpi.com |
Antibacterial Activity Against Select Microorganisms
Studies have explored the effectiveness of this compound against various microorganisms. It has been identified as having potential antibacterial activity. targetmol.comcymitquimica.com In the context of deodorancy, where microbial activity on the skin contributes to odor formation, this compound has been mentioned among substances that inhibit the development of microorganisms responsible for sweat odor. google.comgoogle.comgoogleapis.comepo.orggoogleapis.com Specific microorganisms implicated in body odor include Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis. epo.orggoogleapis.com this compound is considered active against these types of microorganisms. epo.orggoogleapis.com
Research findings suggest that this compound, along with other branched carboxylic acids, is used against underarm odor and foot odor. googleapis.com
While detailed minimum inhibitory concentration (MIC) data or comprehensive comparative studies against a wide range of microorganisms were not extensively available in the provided search results, the consistent mention of its antibacterial potential against odor-causing bacteria in patent literature highlights its relevance in this specific application.
Mechanisms of Action Related to Microbial Processes in Deodorancy
The mechanisms by which this compound exerts its effects related to microbial processes in deodorancy primarily involve the inhibition of microorganisms responsible for the formation of sweat odor. google.comgoogle.comgoogleapis.comepo.orggoogleapis.com These microorganisms, such as Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis, metabolize components of sweat into volatile organic compounds perceived as body odor. epo.orggoogleapis.com
One proposed mechanism for the antibacterial action of compounds like this compound involves the disruption of cell membrane integrity in microorganisms. By interfering with the bacterial cell membrane, the compound can impair essential cellular functions, leading to inhibited growth or cell death.
Furthermore, in the broader context of odor reduction, mechanisms discussed in relation to deodorant compositions that may include this compound also encompass the inhibition of enzymes involved in sweat odor formation and the absorption of odor-causing substances. google.comgoogle.comgoogleapis.comepo.org However, the primary attributed mechanism for this compound itself, based on the provided information, is its direct antibacterial activity against the odor-producing flora.
The use of this compound in deodorant formulations is based on its ability to reduce or neutralize unpleasant odors, particularly those of a technical, metallic, and/or greasy type. google.com This odor reduction is achieved, at least in part, through its action on the microbial populations in areas like the axillae.
Metabolic Pathways and Enzymatic Transformations Involving 2 Butyldecanoic Acid
Biosynthetic Pathways in Microorganisms
The biosynthesis of 2-butyldecanoic acid in microorganisms is believed to follow the general principles of branched-chain fatty acid synthesis, which involves modifications of the standard fatty acid biosynthesis pathway.
The foundational process for creating fatty acids in microorganisms is the fatty acid synthesis (FAS) pathway. This process typically begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the primary two-carbon donor for the elongating fatty acid chain. khanacademy.org The synthesis of even-chain fatty acids utilizes acetyl-CoA as a primer. The entire process is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). microbenotes.com The growing acyl chain is attached to an acyl carrier protein (ACP) and undergoes a cycle of condensation, reduction, dehydration, and another reduction to add two carbons in each cycle. microbenotes.com
An alternative and highly efficient pathway for the synthesis of fatty acids, including branched-chain variants, is the reverse β-oxidation (rBOX) pathway. youtube.com This synthetic pathway is essentially the reversal of the fatty acid degradation process. youtube.com Unlike the canonical FAS pathway that involves a decarboxylative condensation and loses a carbon atom as CO2, the rBOX pathway utilizes a non-decarboxylative Claisen condensation reaction catalyzed by 3-ketoacyl-CoA thiolases. youtube.com This makes the rBOX pathway more carbon- and energy-efficient as it does not require ATP for the synthesis of malonyl-CoA. youtube.comaocs.org The pathway consists of four core enzymes that iteratively elongate a carbon chain, making it a modular and controllable system for producing various carboxylic acids. youtube.com
For the synthesis of a 2-branched fatty acid like this compound, the rBOX pathway could theoretically start with a butyryl-CoA primer and undergo subsequent elongation cycles with acetyl-CoA. The introduction of the butyl branch at the second carbon position would likely involve a specific set of enzymes capable of incorporating a four-carbon unit at that specific location, possibly through the condensation of two butyryl-CoA molecules or a related mechanism.
Several key enzymes are critical for the biosynthesis of fatty acids, including branched-chain varieties.
Thiolases (3-ketoacyl-CoA thiolases): These enzymes are pivotal in both the forward and reverse β-oxidation pathways. In the context of biosynthesis via the rBOX pathway, thiolases catalyze the condensation of two acyl-CoA molecules. youtube.com For instance, the condensation of a hexanoyl-CoA with an acetyl-CoA would be a key step in the elongation process. Thiolases can be categorized into degradative (thiolase I) and biosynthetic (thiolase II) types, with the latter being more specific for shorter chain lengths and favoring the biosynthetic reaction. nih.gov
Dehydrogenases (Acyl-CoA Dehydrogenases and 3-hydroxyacyl-CoA Dehydrogenases): These enzymes are responsible for the reduction steps in fatty acid synthesis. In the rBOX pathway, a 3-hydroxyacyl-CoA dehydrogenase would reduce a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. nih.gov Subsequently, an enoyl-CoA reductase (a type of dehydrogenase) would reduce the enoyl-CoA to a saturated acyl-CoA. nih.gov The reverse reactions are catalyzed by these enzymes during β-oxidation. wikipedia.org
Hydratases (Enoyl-CoA Hydratases): In the biosynthetic direction, an enoyl-CoA hydratase would be responsible for the dehydration of a 3-hydroxyacyl-CoA to form an enoyl-CoA. researchgate.net Conversely, in the degradative pathway, this enzyme hydrates the double bond of an enoyl-CoA. wikipedia.org Fatty acid hydratases are a class of enzymes that can add water to non-activated carbon-carbon double bonds, a reaction of significant industrial interest. mdpi.commdpi.com
The coordinated action of these enzymes in the rBOX pathway facilitates the step-wise elongation of the fatty acid chain.
The yeast Saccharomyces cerevisiae is a widely used host for the production of various biofuels and biochemicals through metabolic engineering. researchgate.netresearchgate.netresearchgate.net To enhance the production of specific fatty acids like this compound, several strategies can be employed.
One primary approach is the heterologous expression of the rBOX pathway in S. cerevisiae. nih.govnatural-necessity.com This involves introducing the necessary genes encoding for the key enzymes of the pathway, such as thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and enoyl-CoA reductase. nih.gov Challenges in expressing a functional rBOX pathway in yeast include ensuring the proper localization and activity of the enzymes and providing a sufficient metabolic driving force. natural-necessity.com
Further optimizations can include:
Increasing Precursor Supply: Enhancing the pool of precursor molecules like butyryl-CoA and acetyl-CoA.
Blocking Competing Pathways: Deleting or downregulating genes involved in competing metabolic pathways, such as the native fatty acid synthesis or degradation pathways, can redirect carbon flux towards the desired product.
Cofactor Engineering: The rBOX pathway often utilizes NADH as a reducing equivalent. nih.gov Engineering the host's metabolism to increase the availability of NADH can improve the efficiency of the pathway. researchgate.net
| Enzyme Class | Role in Biosynthesis (rBOX) | Role in Degradation (β-Oxidation) | Example |
|---|---|---|---|
| Thiolase | Condensation of acyl-CoA molecules | Thiolytic cleavage of 3-ketoacyl-CoA | 3-ketoacyl-CoA thiolase |
| Dehydrogenase | Reduction of 3-ketoacyl-CoA and enoyl-CoA | Oxidation of acyl-CoA and 3-hydroxyacyl-CoA | 3-hydroxyacyl-CoA dehydrogenase, Acyl-CoA dehydrogenase |
| Hydratase | Dehydration of 3-hydroxyacyl-CoA | Hydration of enoyl-CoA | Enoyl-CoA hydratase |
Degradative Pathways in Biological Systems (non-human)
The primary mechanism for the breakdown of fatty acids in most biological systems is the β-oxidation pathway.
Oxidation by Acyl-CoA Dehydrogenase: The fatty acyl-CoA is oxidized, forming a double bond between the α and β carbons. wikipedia.org
Hydration by Enoyl-CoA Hydratase: A water molecule is added across the double bond. wikipedia.org
Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyl group is oxidized to a ketone. wikipedia.org
Thiolytic Cleavage by Thiolase: The bond between the α and β carbons is cleaved by another CoA molecule, releasing an acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. microbenotes.com
For a 2-branched fatty acid, the presence of the branch at the α-carbon (position 2) would likely require additional enzymatic steps. Standard β-oxidation cannot proceed directly due to the substitution at the α-carbon. In such cases, a process known as α-oxidation may be necessary to remove the alkyl group at the α-position before β-oxidation can continue. However, for a this compound, the butyl group is at the second carbon, which is the α-carbon. Therefore, the initial steps of its degradation would likely involve an α-oxidation mechanism to remove a single carbon from the carboxyl end, thereby shifting the butyl group to the β-position in the subsequent molecule, which could then potentially enter a modified β-oxidation pathway. The degradation of branched-chain fatty acids can be more complex than that of their straight-chain counterparts and may involve a combination of α- and β-oxidation steps.
| Step | Enzyme | Reaction |
|---|---|---|
| 1. Oxidation | Acyl-CoA Dehydrogenase | Forms a double bond |
| 2. Hydration | Enoyl-CoA Hydratase | Adds a water molecule |
| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | Forms a keto group |
| 4. Thiolysis | Thiolase | Releases acetyl-CoA |
Enzymatic Activity, Substrate Specificity, and Kinetic Studies
The metabolism of structurally related molecules, such as other branched-chain fatty acids (BCFAs) and straight-chain fatty acids like decanoic acid, involves various enzymatic steps. For instance, the catabolism of BCAAs is known to produce intermediates that can serve as primers for the synthesis of BCFAs by enzymes like fatty acid synthase (FASN), which exhibits a degree of promiscuity. nih.gov However, no studies were found that specifically measured the affinity or turnover rate of FASN or other enzymes with this compound as a substrate.
Kinetic studies on fatty acid metabolism often employ methods to determine reaction rates under varying substrate concentrations, which allows for the calculation of key enzymatic parameters. mdpi.comnih.gov Such analyses are crucial for understanding the efficiency and regulatory mechanisms of metabolic pathways. nih.gov Unfortunately, no such kinetic data has been published specifically for this compound.
Theoretical and Computational Studies of 2 Butyldecanoic Acid
Quantum Chemical Studies
Quantum chemical methods, rooted in quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometries, energies, and spectroscopic properties.
Ab initio Methods
Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental physical laws without including experimental data in the calculation itself. These methods aim to solve the electronic Schrödinger equation for a given molecular system. While computationally demanding, ab initio methods can provide a high level of accuracy. Studies utilizing ab initio methods can explore the potential energy surface of molecules, determine stable structures, and calculate properties such as vibrational frequencies and reaction barriers. For carboxylic acids, ab initio methods have been applied to study tautomerization and conformational preferences, offering detailed insights into the energy differences between various forms southampton.ac.ukresearchgate.net. Water molecules can be included explicitly in ab initio molecular dynamics simulations to study processes like acid dissociation, providing estimates for pKa values by exploring the free energy profile of the dissociation reaction rsc.org.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT offers a favorable balance between computational cost and accuracy, making it applicable to larger molecules than traditional ab initio methods. DFT has become a workhorse in computational chemistry due to its efficiency mpg.de. Applications of DFT to carboxylic acids and similar organic molecules include geometry optimization, calculation of electronic properties, and the study of reaction mechanisms and transition states. DFT methods, such as B3LYP, have been used in conjunction with ab initio methods to study the tautomerism and interconversion pathways of organic acids, clarifying the mechanisms of these equilibria at the atomic level southampton.ac.uk.
Semiempirical Methods
Semiempirical methods are a class of quantum chemical techniques that combine approximations from Hartree-Fock theory with parameters derived from experimental data. These methods are significantly less computationally expensive than ab initio or most DFT methods, allowing for the study of much larger molecular systems and extensive conformational sampling nih.gov. Common semiempirical methods include MNDO, AM1, and PM3, which are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation uni-muenchen.descielo.br. While less accurate than high-level ab initio or DFT calculations, semiempirical methods can provide valuable qualitative and sometimes semi-quantitative insights into molecular properties and reaction pathways, particularly for large organic molecules scielo.br. They have been applied in various chemical and biochemical applications, including structural and energetic property predictions and the study of reaction mechanisms scielo.br.
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of molecular systems over time (MD) or to explore their potential energy surface and equilibrium properties (MC). These methods are particularly useful for investigating the dynamic behavior of molecules and their interactions in various environments.
Molecular dynamics simulations predict the movement of atoms and molecules over time by solving classical equations of motion based on interatomic forces nih.govweber.edu. This allows researchers to observe processes such as conformational changes, molecular interactions, and self-assembly nih.govmdpi.com. MD simulations can capture the position and motion of every atom in detail and are powerful for assessing molecular mobility and flexibility nih.gov. They can also be used to study how molecular systems respond to perturbations nih.gov.
Monte Carlo simulations, in contrast to the deterministic nature of MD, use random sampling to explore the possible configurations of a system and calculate equilibrium properties uantwerpen.be. The Metropolis Monte Carlo algorithm is a well-known technique that leads to a system in equilibrium corresponding to the Boltzmann distribution uantwerpen.be. MC simulations are valuable for studying systems where sampling a wide range of configurations is important, such as in the study of polymers or complex mixtures arxiv.orgfigshare.com.
Combined MD and MC approaches can leverage the strengths of both techniques to enhance simulation efficiency and explore a wider range of phenomena uantwerpen.be. For carboxylic acids, while specific studies on 2-butyldecanoic acid using these methods were not prominently found in the search results, related studies on fatty acids like decanoic acid have employed MD simulations to investigate self-assembly and vesicle formation mdpi.com. Monte Carlo simulations have also been applied to study the liquid-liquid extraction of other organic acids, demonstrating their utility in understanding molecular interactions and phase behavior figshare.com.
Conformational Analysis and Tautomerization Studies
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds lumenlearning.comorganicchemistrytutor.com. Understanding the preferred conformations of a molecule is crucial as it influences its physical and chemical properties, including reactivity. Computational methods, including quantum chemical calculations and molecular mechanics, are widely used for conformational analysis to determine the relative energies and stabilities of different conformers lumenlearning.comresearchgate.net. Factors such as steric hindrance and intramolecular interactions play a significant role in determining the most stable conformations organicchemistrytutor.com.
Tautomerization is a type of isomerism where interconvertible structures exist in dynamic equilibrium, differing in the position of a proton and typically a double bond tgc.ac.inlibretexts.org. Keto-enol tautomerism is a common example, where a carbonyl compound is in equilibrium with its enol isomer libretexts.org. For carboxylic acids, tautomerism can involve the transfer of a proton within the carboxylic acid group or potentially involving adjacent functional groups if present. While simple monocarbonyl compounds often exist predominantly in the keto form, the equilibrium can be influenced by factors such as conjugation and intramolecular hydrogen bonding libretexts.orglibretexts.org. Computational studies using ab initio and DFT methods have been employed to investigate the energetics and pathways of tautomerization in various organic acids southampton.ac.uk.
For this compound, conformational analysis would involve examining the rotations around the carbon-carbon single bonds in the decanoic acid chain and the butyl substituent, as well as the orientation of the carboxylic acid group. Tautomerization studies would focus on the potential for proton transfer within the carboxylic acid functional group. While no specific computational studies solely focused on the conformational analysis or tautomerization of this compound were identified in the search results, the principles and methods applied to other carboxylic acids and organic molecules are directly relevant southampton.ac.ukresearchgate.netresearchgate.net.
Group Contribution Models for Thermodynamic Property Prediction
Group contribution models are predictive tools used to estimate the thermophysical properties of compounds based on their molecular structure. These models break down a molecule into predefined functional groups and sum the contributions of these groups to estimate the desired property mdpi.com. This approach is particularly useful for predicting properties of compounds for which experimental data are scarce or unavailable.
Group contribution methods can be used to estimate a variety of thermodynamic properties, including critical properties, phase transition properties, and properties relevant to process engineering and environmental fate mdpi.comosti.gov. Examples of such models include the Joback and Marrero-Gani methods mdpi.com. While these models provide valuable estimations, their accuracy can vary depending on the property and the compound's structural complexity, particularly for polyfunctional compounds or those with significant intramolecular interactions mdpi.com.
Neural Network Models for Physicochemical Property Prediction
Neural network models represent a significant advancement in computational chemistry for predicting various physicochemical properties of chemical compounds. These models, inspired by the structure and function of biological neural networks, are capable of learning complex, non-linear relationships between molecular structure and properties wikipedia.org. By training on large datasets of molecules with known properties, neural networks can develop predictive capabilities for new, unseen compounds nih.govnih.gov.
Different architectures of neural networks and molecular representations are employed in this field. Molecular structures can be represented using formats like SMILES strings or as molecular graphs, where nodes represent atoms and edges represent bonds nih.govyoutube.com. Graph neural networks, for instance, are designed to operate directly on these graph structures, learning features and patterns relevant to molecular properties nih.govyoutube.compaperswithcode.com. Other approaches utilize molecular descriptors or atomic environment vectors as input for fully connected neural networks nih.govufl.edu.
The application of neural network models spans a wide range of physicochemical properties, including solubility, partition coefficients (like XlogP), and even more complex properties like toxicity and spectroscopic data nih.govpaperswithcode.comresearchgate.net. The goal is often to achieve predictions with accuracy comparable to or exceeding traditional computational methods, often at a lower computational cost nih.govufl.edu.
The general methodology involves training a neural network on a dataset containing molecular representations and corresponding known physicochemical properties. Once trained, the model can then take the molecular representation of this compound as input to predict its properties. The accuracy of such predictions depends heavily on the quality and diversity of the training data, the chosen network architecture, and the molecular representation used nih.gov.
Given the absence of specific studies on this compound within the search results, a detailed discussion of research findings or the presentation of data tables specific to this compound in the context of neural network property prediction is not possible based on the available information.
Industrial and Research Applications of 2 Butyldecanoic Acid and Its Derivatives Non Clinical
Role as Polymer Additives
Esters derived from branched-chain carboxylic acids, such as 2-butyldecanoic acid, are utilized as polymer additives, particularly as plasticizers. google.comgoogle.com Plasticizers are incorporated into polymers like polyvinyl chloride (PVC) to increase their flexibility, durability, and workability. The branched structure of the acid component of the ester can influence the plasticizer's performance, including its efficiency and permanence within the polymer matrix.
Ester mixtures based on branched alcohols and/or branched acids are specifically noted for their application as high-molecular-weight plasticizers. google.comgoogle.com These are often used in combination with other additives to achieve a desired profile of properties in the final polymer composition. google.comgoogleapis.com Besides plasticizers, polymer formulations may include heat stabilizers, such as metal soaps, and antioxidants to protect the polymer during processing and use. google.com
Application in Metalworking Fluids
Carboxylic acids and their derivatives are integral components in the formulation of metalworking fluids, where they serve multiple functions, primarily as corrosion inhibitors and lubricity enhancers. colonialchem.comevonik.commc-chemie.com Metalworking fluids are essential for cooling and lubricating tools and workpieces during machining operations like grinding, stamping, and threading. colonialchem.com
The effectiveness of these fluids relies on a complex mixture of chemicals, including emulsifiers, biocides, and performance additives. huntsman.com Organic polycarboxylic acids and their salts are known to provide excellent corrosion protection for both ferrous and non-ferrous metals. mc-chemie.comhuntsman.com They function by forming a protective layer on the metal surface, which prevents rust and corrosion. evonik.com Additionally, certain carboxylic acid derivatives can improve the lubricity of the fluid, reducing friction and wear on the tooling, which can lower energy consumption during machining. colonialchem.com While specific formulations vary, the inclusion of branched-chain acids like this compound is consistent with the use of organic acids to achieve these properties. A patent for a metalworking fluid mentions a synergistic blend of carboxylic acid salts as a key component for enhancing lubricity. google.com
Table 1: Components in Metalworking Fluid Formulations
| Component Type | Example Compound/Class | Primary Function(s) |
|---|---|---|
| Corrosion Inhibitor | Organic Polycarboxylic Acids, Arylsulfonamide Carboxylic Acid, Dicarboxylic Acids | Ferrous and non-ferrous metal protection, rust prevention mc-chemie.com |
| Lubricity Additive | Complex Polyester (Acidic), Fatty Acids | Reduce friction and wear, lower energy consumption colonialchem.comscribd.com |
| pH Buffer / Alkalinity | Amines (e.g., Tertiary Amines) | Enhance pH stability, extend fluid life huntsman.com |
| Emulsifier | Fatty Acid Polyglycol Esters, Glycerol Fatty Acid Esters | Create stable emulsions of oil in water tdl.org |
Use in Mining and Metal Extraction Processes (Solvent Extraction)
In hydrometallurgy, solvent extraction is a critical technology for separating and purifying metals from ore leach solutions. ironmountainmine.comresearchgate.netjournalssystem.com Branched-chain carboxylic acids have been investigated and used as extractants in these processes, particularly for the separation of rare earth elements (REEs). tennessee.eduresearchgate.netgoogle.com The chemical similarity of REEs makes their separation challenging, necessitating sophisticated solvent extraction circuits. thundersaidenergy.com
The extraction process involves contacting the aqueous leach solution containing the metal ions with an organic phase composed of an extractant dissolved in a diluent like kerosene. matec-conferences.org The extractant selectively forms a complex with certain metal ions, pulling them from the aqueous phase into the organic phase. The efficiency and selectivity of this process are highly dependent on the structure of the extractant molecule. tennessee.edu
Studies have shown that the degree of branching in carboxylic acids influences their extraction behavior. tennessee.edu For instance, the position of yttrium in the extraction sequence relative to other rare earths can be shifted by using carboxylic acids with different branching structures. tennessee.edugoogle.com While organophosphorus compounds like D2EHPA are common, carboxylic acids are also used, sometimes in combination with other systems, to achieve specific separation goals. google.commatec-conferences.org The use of α-branched tertiary carboxylic acids has been shown to be effective for the selective extraction of light and medium lanthanides. researchgate.net
Components in Specialty Chemical Formulations (e.g., Deodorants)
This compound is explicitly identified as a beneficial ingredient in cosmetic and dermatological preparations, particularly in deodorant formulations. google.comscribd.comgoogleapis.com Its inclusion is aimed at controlling the microorganisms on the skin that are responsible for producing body odor. googleapis.com
Table 2: Example Components in Deodorant Formulations Containing Branched Fatty Acids
| Component Type | Example Compound/Class | Purpose in Formulation | Source |
|---|---|---|---|
| Active Deodorant Agent | This compound, 2-Butyloctanoic Acid | Antimicrobial action against odor-forming bacteria | google.comgoogleapis.com |
| Enzyme Inhibitors | Citric Acid Esters, EDTA | Suppress enzymes involved in sweat odor formation | google.com |
| Odor Absorbers | Zinc Ricinoleate, Cyclodextrins | Absorb substances responsible for sweat odor | google.com |
| Fragrance | Various Perfume Oils | Mask malodor | scribd.com |
Utilization in Advanced Material Formulations for Research (e.g., Lipid Nanoparticles as Gene Delivery Carriers)
Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery systems, famously used for delivering nucleic acids like mRNA. sigmaaldrich.com These complex assemblies are typically composed of four main lipid types: an ionizable cationic lipid, a neutral helper lipid (like a phospholipid), cholesterol, and a PEGylated lipid to provide stability. sigmaaldrich.combiorxiv.org
The ionizable lipid is a critical component, as it encapsulates the negatively charged nucleic acid and facilitates its release inside the target cell. tdl.orggoogle.com The design of these lipids is a subject of intensive research, focusing on modifications to their head groups and lipid tails to improve delivery efficiency and safety. tdl.orgbiorxiv.org The synthesis of these specialized lipids often involves multi-step chemical processes. tdl.orgnih.gov While the lipid tails of these molecules are a key area of structural variation, the direct use of this compound as a precursor in the synthesis of ionizable lipids for LNP gene delivery carriers is not specified in the reviewed literature.
Chemical Building Block in Organic Synthesis
A chemical building block is a molecule that possesses reactive functional groups, allowing it to be used in the synthesis of more complex compounds. wikipedia.org Carboxylic acids are a fundamental class of building blocks in organic chemistry due to the reactivity of the carboxyl group (-COOH). wikipedia.org This group can be readily converted into a variety of other functional groups, including esters, amides, and acyl halides, making it a versatile handle for constructing larger molecules. wikipedia.orgorgsyn.orglibretexts.org
This compound serves as such a building block. organic-chemistry.org Its value lies not only in the reactivity of its carboxyl group but also in its specific fourteen-carbon, branched alkyl structure. By using this compound in a synthesis, chemists can introduce this precise lipophilic moiety into a target molecule. This is particularly useful in the development of new pharmaceuticals, agrochemicals, or materials where specific physical properties like solubility or intermolecular interactions are desired. The synthesis of derivatives can be achieved through standard reactions such as esterification, which involves reacting the carboxylic acid with an alcohol, often in the presence of an acid catalyst or a coupling agent. orgsyn.orglibretexts.org
Future Research Directions and Emerging Trends
Expanding Synthetic Methodologies for Diverse Isomers and Chiral Derivatives
Future research will likely focus on developing more efficient and selective synthetic routes to access 2-butyldecanoic acid and its various isomers and chiral derivatives. The synthesis of chiral compounds, including branched-chain fatty acids, often presents challenges in achieving high enantioselectivity nih.govrsc.org. Exploring new catalytic systems, asymmetric synthesis techniques, and potentially biocatalytic approaches could lead to improved yields and control over stereochemistry rsc.orggoogle.comcsic.es. This is particularly relevant for creating chiral derivatives, which may possess distinct biological activities or material properties compared to their racemic counterparts nih.gov. Research into enantioconvergent reactions and the use of chiral auxiliaries or catalysts could be key in this area nih.govrsc.org.
Deeper Elucidation of Biological Roles and Mechanisms in Non-Human Systems
While some biological activities of branched fatty acids, including this compound, have been noted, a deeper understanding of their roles and mechanisms in non-human systems is an important area for future research. Studies have indicated that branched-chain fatty acids can exhibit biological activity, such as mosquitocidal effects in certain species researchgate.netresearchgate.net. Further research could investigate the specific interactions of this compound with biological targets in various organisms, potentially uncovering new applications in pest control or other areas. The lipid composition of biological secretions in non-human systems, such as the uropygial gland secretion of birds, has been shown to contain 2-alkyl-branched fatty acids, suggesting potential roles in antimicrobial defense or other physiological processes windows.netwindows.net. Future studies could delve into the precise mechanisms by which this compound and similar compounds exert these effects in diverse non-human biological contexts.
Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization
The comprehensive characterization of this compound, especially in complex mixtures or biological samples, can benefit significantly from the integration of advanced analytical and computational techniques. Techniques such as high-resolution mass spectrometry coupled with chromatography (e.g., GC-MS or LC-MS) are crucial for identifying and quantifying this compound and its related metabolites or impurities nih.gov. Future research could focus on developing more sensitive and selective analytical methods, potentially utilizing ion chromatography-mass spectrometry, for trace analysis and impurity profiling nih.gov. Furthermore, computational techniques, including quantitative structure-activity relationships (QSAR) and molecular modeling, can aid in predicting the properties, behavior, and potential biological activities of this compound and its derivatives based on their chemical structures plymouth.ac.uk. The integration of these techniques can provide a more holistic understanding of the compound.
Development of Sustainable Bioproduction Routes and Biocatalytic Processes
Given the growing emphasis on sustainable chemistry, the development of bioproduction routes and biocatalytic processes for synthesizing this compound represents a promising future direction. Biocatalysis, utilizing enzymes or microorganisms, offers advantages such as milder reaction conditions, reduced waste generation, and high selectivity compared to traditional chemical synthesis mdpi.comresearchgate.netmdpi.com. Research could explore the identification or engineering of enzymes capable of catalyzing the synthesis of this compound from renewable feedstocks mdpi.comresearchgate.netnih.gov. This could involve investigating lipase-catalyzed esterification or other enzymatic pathways mdpi.com. Developing efficient and cost-effective biocatalytic processes could provide a more environmentally friendly and sustainable method for producing this fatty acid mdpi.comresearchgate.netmdpi.com.
Novel Material Science Applications and Functionalization Strategies
Exploring novel applications of this compound in materials science and developing functionalization strategies to tailor its properties are emerging trends. Fatty acids and their derivatives can serve as building blocks for various materials solubilityofthings.com. Future research could investigate the incorporation of this compound into polymers, surfactants, or other functional materials to impart desired characteristics solubilityofthings.com. Functionalization strategies, such as modifying the carboxylic acid group or the alkyl chains, could lead to the development of new materials with tailored thermal, mechanical, or surface properties solubilityofthings.comrsc.org. The potential for this compound to influence material properties, perhaps in lubricants or other specialized applications, warrants further investigation mdpi.com.
Note: No specific data tables were provided in the user prompt, so interactive data tables could not be generated.
Q & A
Q. What are the validated methods for synthesizing 2-butyldecanoic acid, and how can experimental reproducibility be ensured?
Synthesis of this compound typically involves esterification or carboxylation reactions. To ensure reproducibility, detailed protocols must include catalyst concentrations, temperature gradients, and solvent purity. Experimental sections should follow guidelines for documenting procedures, such as specifying equipment calibration and reagent batch numbers . For novel syntheses, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation, with purity assessed via HPLC (≥95% purity threshold recommended) .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
Discrepancies often arise from impurities or methodological variations. Standardize measurements using validated techniques (e.g., differential scanning calorimetry for melting points). Cross-reference data with peer-reviewed studies and report environmental conditions (e.g., humidity during solubility tests). Systematic reviews should quantify heterogeneity using metrics like I² to assess inconsistency across studies .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity and specificity. Optimize extraction protocols (e.g., solid-phase extraction for biological samples) and validate methods using spike-recovery experiments. Include limits of detection (LOD) and quantification (LOQ) in reports .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting bioactivity data for this compound in in vitro vs. in vivo models?
Address contradictions by:
Q. What strategies optimize the enantiomeric purity of this compound for structure-activity relationship (SAR) studies?
Use chiral chromatography (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis (e.g., organocatalysts). Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Report synthetic yields and ee values in all SAR publications .
Q. How can computational modeling improve the prediction of this compound’s environmental fate and toxicity?
Combine density functional theory (DFT) for reactivity predictions with molecular dynamics (MD) simulations for biodegradation pathways. Validate models against experimental ecotoxicity data (e.g., Daphnia magna assays) and use sensitivity analysis to identify critical parameters .
Q. What statistical approaches are recommended for reconciling contradictory results in meta-analyses of this compound’s pharmacokinetic properties?
Apply random-effects models to account for between-study variance. Calculate H and I² statistics to quantify heterogeneity, and perform subgroup analyses (e.g., by administration route or species). Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinding or randomization) .
Methodological Guidelines
Q. How should researchers document synthetic procedures and characterization data to meet journal standards?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Include detailed experimental steps, reagent sources, and instrumentation.
- Provide NMR spectra (¹H, ¹³C) and HRMS data in supplementary materials.
- For known compounds, cite prior synthesis methods; for novel derivatives, report yields, melting points, and spectral assignments .
Q. What criteria define robust environmental impact assessments for this compound?
Use OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305). Include positive controls (e.g., reference compounds with known persistence) and report half-lives in soil/water matrices. Address limitations, such as model organism specificity .
Data Presentation and Validation
Q. How can researchers minimize bias when interpreting conflicting bioassay results?
Implement blinded data analysis and pre-register hypotheses to avoid post hoc rationalization. Use funnel plots to detect publication bias in meta-analyses and report confidence intervals for all effect sizes .
Q. What are the best practices for reporting uncertainties in physicochemical measurements?
Calculate measurement uncertainties (e.g., standard deviation across triplicate experiments) and document instrument precision (e.g., balance calibration certificates). Use error bars in graphs and discuss sources of variability (e.g., operator technique) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
